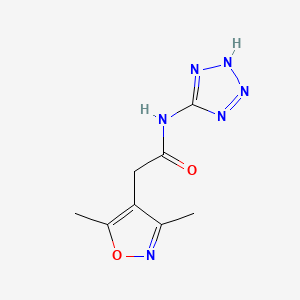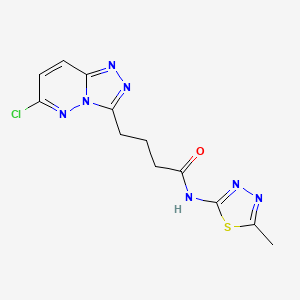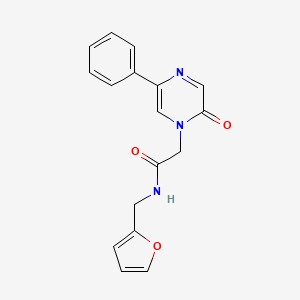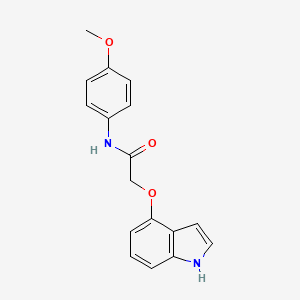![molecular formula C24H27N5O3 B12173562 2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[5-(1-methyl-1H-benzimidazol-2-yl)pentyl]acetamide](/img/structure/B12173562.png)
2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[5-(1-methyl-1H-benzimidazol-2-yl)pentyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[5-(1-methyl-1H-benzimidazol-2-yl)pentyl]acetamide is a complex organic compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their wide range of applications, particularly in the field of medicine, where they are used for their sedative, anxiolytic, and muscle relaxant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[5-(1-methyl-1H-benzimidazol-2-yl)pentyl]acetamide involves multiple steps, starting with the preparation of the benzodiazepine core. This typically involves the cyclization of appropriate precursors under controlled conditions. The subsequent steps involve the introduction of the benzimidazole moiety and the acetamide group through a series of substitution and coupling reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[5-(1-methyl-1H-benzimidazol-2-yl)pentyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This involves replacing one functional group with another, which can be useful for modifying the compound’s activity or solubility.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, but they often require specific solvents, temperatures, and catalysts to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[5-(1-methyl-1H-benzimidazol-2-yl)pentyl]acetamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a model compound for studying reaction mechanisms.
Biology: Its interactions with biological molecules can be studied to understand its potential effects on cellular processes.
Medicine: It may have potential therapeutic applications, particularly in the treatment of anxiety, insomnia, and other conditions where benzodiazepines are commonly used.
Industry: It could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[5-(1-methyl-1H-benzimidazol-2-yl)pentyl]acetamide likely involves its interaction with specific molecular targets, such as receptors or enzymes. Benzodiazepines typically exert their effects by binding to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects. The benzimidazole moiety may also contribute to its activity by interacting with other molecular targets or modulating its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar sedative and anxiolytic properties.
Lorazepam: Known for its use in treating anxiety and insomnia.
Clonazepam: Used for its anticonvulsant properties.
Uniqueness
What sets 2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[5-(1-methyl-1H-benzimidazol-2-yl)pentyl]acetamide apart is its unique structure, which combines the benzodiazepine core with a benzimidazole moiety. This combination may confer unique pharmacological properties, such as improved selectivity, potency, or pharmacokinetics, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C24H27N5O3 |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
2-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)-N-[5-(1-methylbenzimidazol-2-yl)pentyl]acetamide |
InChI |
InChI=1S/C24H27N5O3/c1-29-20-12-7-6-11-18(20)26-21(29)13-3-2-8-14-25-22(30)15-19-24(32)27-17-10-5-4-9-16(17)23(31)28-19/h4-7,9-12,19H,2-3,8,13-15H2,1H3,(H,25,30)(H,27,32)(H,28,31) |
InChI Key |
MOTUZWGZPKTDRV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CCCCCNC(=O)CC3C(=O)NC4=CC=CC=C4C(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(1H-indol-3-yl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]butanamide](/img/structure/B12173483.png)
![Ethyl 4-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}benzoate](/img/structure/B12173487.png)

![N-[5-methoxy-2-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B12173501.png)



![7,8-dimethyl-1-(4-phenoxyphenyl)-3-(propan-2-yl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12173524.png)




![N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B12173547.png)
![1-{[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid](/img/structure/B12173551.png)
